3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione
Overview
Description
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in drug discovery due to its potential biological activities. The presence of the morpholinyl and phenyl groups further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with appropriate amine derivatives. The process can be carried out under mild conditions without the need for special reagents or extreme temperatures . The reaction is usually performed in a solvent such as chloroform, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and morpholinyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them useful for further research and development.
Scientific Research Applications
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[5-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-phenylacetamide
- (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
Uniqueness
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of the morpholinyl and phenyl groups attached to the pyrrolidine-2,5-dione core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-phenylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-14-18(20(25)23(19)17-4-2-1-3-5-17)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h1-9,18,21H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEOMXZDMKWJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172392 | |
Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320784-66-5 | |
Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320784-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1-phenyl-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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